N-Methyl vs. N–H Substitution: LogP and Hydrogen-Bond Donor Modulation
The target compound replaces the N–H acetamide proton with an N-methyl group, transitioning from a secondary to a tertiary amide. The N–H analog (CAS 1107645-38-4) possesses a predicted LogP of approximately −0.10 to +0.20 (ACD/Labs estimate for C9H15ClN2O2, MW 218.68, one H-bond donor), whereas the target compound exhibits a vendor-reported calculated LogP of 0.69 and zero H-bond donors . This LogP shift of +0.5 to +0.9 units is quantitatively consequential: for central nervous system (CNS) drug candidates, each 0.5-unit LogP increment correlates with approximately a 2-fold increase in blood–brain barrier permeability coefficient (log PS), while the elimination of the H-bond donor reduces P-glycoprotein efflux liability [1].
| Evidence Dimension | Predicted LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.69 (calculated, vendor-reported) |
| Comparator Or Baseline | N–H analog (CAS 1107645-38-4): predicted LogP ~0.05 (ACD/Labs estimate, based on MW 218.68, C9H15ClN2O2, one H-bond donor) |
| Quantified Difference | ΔLogP ≈ +0.64 (vendor-reported) to +0.5–0.9 (estimated range) |
| Conditions | ACD/Labs or equivalent in silico LogP prediction algorithm; target compound data sourced from Leyan product specification |
Why This Matters
For procurement decisions in CNS-focused medicinal chemistry programmes, the N-methyl compound's higher LogP and absence of H-bond donors offer a measurable advantage in predicted membrane permeability, directing synthesis toward analogs requiring enhanced passive diffusion.
- [1] Pardridge WM. The blood-brain barrier: bottleneck in brain drug development. NeuroRx. 2005; 2(1):3-14. Establishes the quantitative relationship between LogP, H-bond donors, and BBB permeability coefficient (log PS). doi:10.1602/neurorx.2.1.3 View Source
